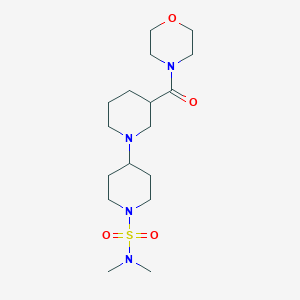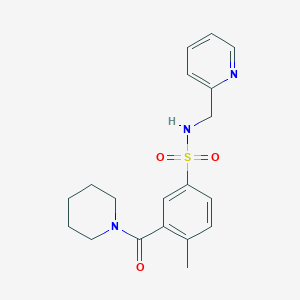![molecular formula C18H15IN2O4 B5303727 N-{2-[(2-iodobenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5303727.png)
N-{2-[(2-iodobenzoyl)amino]-3-phenylacryloyl}glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2-iodobenzoyl)amino]-3-phenylacryloyl}glycine, commonly known as IPAG, is a small molecule inhibitor that has gained attention in recent years due to its potential use in scientific research. IPAG is a glycine transporter type 1 (GlyT1) inhibitor, which means that it blocks the reuptake of glycine in the brain. This mechanism of action has led to the investigation of IPAG in various research areas, including neuroscience, pharmacology, and psychiatry.
Mécanisme D'action
As mentioned earlier, IPAG is a N-{2-[(2-iodobenzoyl)amino]-3-phenylacryloyl}glycine inhibitor, which means that it blocks the reuptake of glycine in the brain. Glycine is an important neurotransmitter that plays a role in various physiological processes, including the regulation of NMDA receptor function. By inhibiting N-{2-[(2-iodobenzoyl)amino]-3-phenylacryloyl}glycine, IPAG increases the availability of glycine in the brain, which enhances NMDA receptor function and improves synaptic plasticity (Kawai et al., 2017).
Biochemical and Physiological Effects
IPAG has been shown to have various biochemical and physiological effects, including:
1. Enhancement of NMDA receptor function: IPAG has been shown to enhance NMDA receptor function by increasing the availability of glycine in the brain (Kawai et al., 2017).
2. Improvement of synaptic plasticity: IPAG has been shown to improve synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to changes in activity (Kawai et al., 2017).
3. Reduction of pain sensitivity: IPAG has been shown to reduce pain sensitivity in animal models (Miyamoto et al., 2016).
4. Anxiolytic effects: IPAG has been shown to have anxiolytic effects in animal models (Miyamoto et al., 2016).
Avantages Et Limitations Des Expériences En Laboratoire
IPAG has several advantages for use in lab experiments, including its ability to selectively inhibit N-{2-[(2-iodobenzoyl)amino]-3-phenylacryloyl}glycine and its potential to enhance NMDA receptor function and improve synaptic plasticity. However, there are also some limitations to its use, including its potential toxicity and the need for further investigation into its long-term effects (Kawai et al., 2017).
Orientations Futures
There are several future directions for the investigation of IPAG, including:
1. Investigation of its potential use in the treatment of cognitive disorders such as schizophrenia and Alzheimer's disease.
2. Investigation of its potential use as an analgesic.
3. Investigation of its potential use as a treatment for anxiety disorders.
4. Investigation of its long-term effects and potential toxicity.
5. Investigation of its potential use in combination with other drugs to enhance its effects.
Conclusion
IPAG is a small molecule inhibitor that has gained attention in recent years due to its potential use in scientific research. Its ability to selectively inhibit N-{2-[(2-iodobenzoyl)amino]-3-phenylacryloyl}glycine and enhance NMDA receptor function and improve synaptic plasticity make it a promising candidate for investigation in various research areas, including neuroscience, pharmacology, and psychiatry. However, further investigation is needed to fully understand its potential uses and limitations.
Méthodes De Synthèse
IPAG can be synthesized using a multistep process that involves the reaction of 2-iodobenzoyl chloride with glycine, followed by the reaction of the resulting product with 3-phenylacryloyl chloride. This synthesis method has been described in detail in several scientific publications, including a study by Kawai et al. (2017).
Applications De Recherche Scientifique
IPAG has been investigated for its potential use in various scientific research areas, including:
1. Neuroscience: IPAG has been shown to enhance NMDA receptor function and improve synaptic plasticity, which suggests that it may have potential as a treatment for cognitive disorders such as schizophrenia and Alzheimer's disease (Kawai et al., 2017).
2. Pharmacology: IPAG has been investigated for its potential use as an analgesic, as it has been shown to reduce pain sensitivity in animal models (Miyamoto et al., 2016).
3. Psychiatry: IPAG has been shown to have anxiolytic effects in animal models, suggesting that it may have potential as a treatment for anxiety disorders (Miyamoto et al., 2016).
Propriétés
IUPAC Name |
2-[[(E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O4/c19-14-9-5-4-8-13(14)17(24)21-15(18(25)20-11-16(22)23)10-12-6-2-1-3-7-12/h1-10H,11H2,(H,20,25)(H,21,24)(H,22,23)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRISEDCNNYZNF-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCC(=O)O)NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NCC(=O)O)/NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303650.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5303654.png)
![2-[2-(4-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5303658.png)

![5-{3-methoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303669.png)
![5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5303678.png)

![2-methyl-7-phenylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5303694.png)
![N-(4-fluorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5303696.png)

![(3aR*,6aS*)-5-[3-(1,3-benzothiazol-2-yl)propanoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5303698.png)

![1-{3-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]phenyl}pyrrolidin-2-one](/img/structure/B5303732.png)
![2-{[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303744.png)